3-Methyl-1,2,4-oxadiazole-5-carboxylic acid

Übersicht

Beschreibung

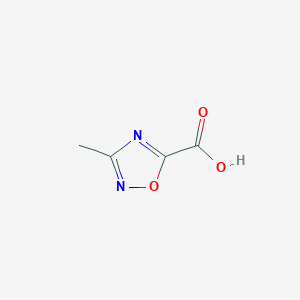

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound containing a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of nitrogen and oxygen atoms in the ring structure imparts unique electronic properties, making it a valuable scaffold in medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature . Another approach involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .

Analyse Chemischer Reaktionen

Esterification and Transesterification

The carboxylic acid group undergoes esterification reactions, often facilitated by conversion to its potassium salt for improved nucleophilicity. Key examples include:

The potassium salt reacts with alkyl halides (e.g., ethyl iodide) in polar aprotic solvents like DMF to form esters . Transesterification with alcohols under acidic conditions further diversifies ester products .

Amidation and Hydrazide Formation

The carboxylate group engages in nucleophilic acyl substitutions with amines and hydrazines:

Hydrazide formation proceeds efficiently in methanol under reflux , while sulfonamides are synthesized via reaction with sulfonyl chlorides in pyridine . Peptide coupling agents like EDCl/HOBt enable amide bond formation with amino acids or other amines .

Cyclization and Heterocycle Functionalization

The oxadiazole ring participates in cyclocondensation and substitution reactions:

Microwave-assisted cyclization with amidoximes and potassium carbonate rapidly generates substituted oxadiazoles . Electrophilic nitration occurs regioselectively at the C5 position under mixed-acid conditions , while Suzuki-Miyaura cross-coupling introduces aryl groups .

Mechanistic Insights

-

Esterification : The potassium carboxylate acts as a nucleophile, displacing halides in alkyl halides via an S<sub>N</sub>2 mechanism .

-

Hydrazide Formation : Hydrazine attacks the electrophilic carbonyl carbon, followed by elimination of water .

-

Cyclization : Amidoximes undergo O-acylation with carboxylic acid derivatives, followed by base-mediated cyclodehydration .

Wissenschaftliche Forschungsanwendungen

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex molecules and materials.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers

Wirkmechanismus

The mechanism of action of 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It can modulate various biological processes by binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Oxadiazole: Another regioisomer with different electronic properties and reactivity.

1,2,5-Oxadiazole:

1,3,4-Oxadiazole: Widely studied for its pharmacological activities and used in drug development

Uniqueness

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials with tailored properties .

Biologische Aktivität

3-Methyl-1,2,4-oxadiazole-5-carboxylic acid is a member of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

Overview of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is known for its unique bioisosteric properties and has been extensively studied for its potential in drug discovery. Compounds containing this moiety exhibit a wide range of biological activities including antibacterial , antiviral , anticancer , anti-inflammatory , and antifungal effects . The structural diversity within this class allows for the development of novel therapeutic agents targeting various diseases.

Target of Action : The biological activity of this compound is primarily linked to its interaction with specific biological targets that are crucial for the survival and replication of pathogens.

Mode of Action : It is hypothesized that this compound may inhibit key enzymes or disrupt biochemical pathways essential for microbial growth and proliferation. For instance, it has been suggested that 1,2,4-oxadiazoles can interfere with the function of human deacetylases and other important proteins involved in cellular processes .

Biochemical Pathways : The compound's anti-infective properties likely stem from its ability to alter metabolic pathways in pathogens. This alteration can lead to growth inhibition or cell death.

Pharmacokinetics

The molecular weight of this compound is approximately 128.086 Da. Understanding its pharmacokinetic properties is essential for evaluating its therapeutic potential. Key factors include absorption rates, distribution in tissues, metabolism, and excretion profiles.

Research Findings

Several studies have detailed the biological activity of 3-methyl-1,2,4-oxadiazole derivatives:

Antitumor Activity

A study highlighted that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines. For example:

- Compound derivatives showed IC50 values ranging from 0.003 to 0.595 µM against multiple human tumor cell lines including colon adenocarcinoma and lung adenocarcinoma .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | HeLa (Cervical) | 92.4 |

| Derivative 2 | OVXF 899 (Ovarian) | 2.76 |

| Derivative 3 | PXF 1752 (Mesothelioma) | 9.27 |

Antimicrobial Activity

In vitro studies have demonstrated that compounds with the oxadiazole structure possess antimicrobial properties against both Gram-positive and Gram-negative bacteria:

- Minimum inhibitory concentrations (MICs) were reported as low as 1.95 µg/mL , indicating potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

A case study involving a series of synthesized oxadiazole derivatives revealed that certain compounds exhibited selective cytotoxicity against leukemia cell lines with varying degrees of effectiveness:

Eigenschaften

IUPAC Name |

3-methyl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-5-3(4(7)8)9-6-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNNJRNVSNNCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615539 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-32-5 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.